molecular formula C22H23N3O2 B2651451 N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide CAS No. 1948133-70-7

N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide

Cat. No.: B2651451
CAS No.: 1948133-70-7
M. Wt: 361.445
InChI Key: BAJIGTLSQNJEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide” is a complex organic compound that features a cyano group, a methylcyclohexyl group, a dihydrobenzofuran moiety, and a pyridine carboxamide group. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide” would likely involve multiple steps, including:

    Formation of the cyano group: This could be achieved through nucleophilic substitution reactions.

    Cyclization to form the dihydrobenzofuran ring: This might involve intramolecular cyclization reactions.

    Attachment of the pyridine carboxamide group: This could be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: The pyridine ring could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities.

Medicine

    Drug development: If the compound shows promise in biological assays, it could be a candidate for drug development, particularly for targeting specific pathways or receptors.

Industry

    Material science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide: might be compared to other compounds with similar functional groups, such as:

Uniqueness

  • Functional group diversity : The presence of multiple functional groups in one molecule can lead to unique reactivity and potential biological activity.
  • Structural complexity : The combination of a cyano group, a methylcyclohexyl group, a dihydrobenzofuran moiety, and a pyridine carboxamide group is relatively rare, making the compound unique in its class.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-3-2-7-22(11-15,14-23)25-21(26)19-10-18(12-24-13-19)16-4-5-20-17(9-16)6-8-27-20/h4-5,9-10,12-13,15H,2-3,6-8,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJIGTLSQNJEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CN=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.